Lipophilicity Enhancement vs. Core Indenone
The addition of a 2-benzyl group to the indenone core substantially increases lipophilicity. The target compound has a reported LogP of 4.02, compared to a LogP of 2.5-3.1 for the unsubstituted 3,3-dimethyl-2H-inden-1-one [1]. This is a quantifiable difference that will impact membrane permeability, solubility, and retention time in reverse-phase HPLC.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 4.01940 |
| Comparator Or Baseline | 3,3-dimethyl-2H-inden-1-one (CAS 26465-81-6): LogP = 2.5 - 3.1 (estimated) |
| Quantified Difference | ΔLogP ≈ +1.5 |
| Conditions | Calculated/estimated values from chemical databases |
Why This Matters
A difference of 1.5 LogP units corresponds to a roughly 30-fold change in partition coefficient, directly affecting compound handling in biological assays and purification.
- [1] The Good Scents Company. (2024). 3,3-dimethyl-1-indanone (CAS 26465-81-6). Retrieved from http://www.thegoodscentscompany.com/data/rw1028911.html View Source
